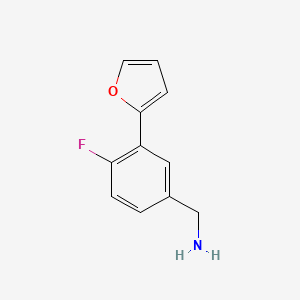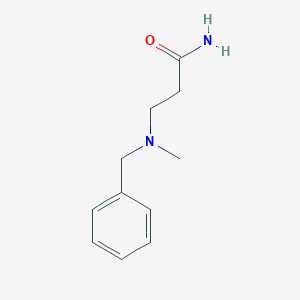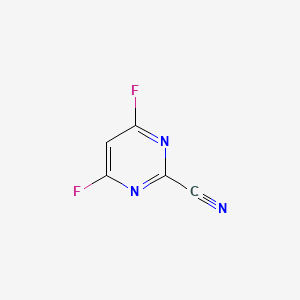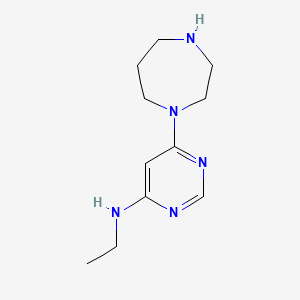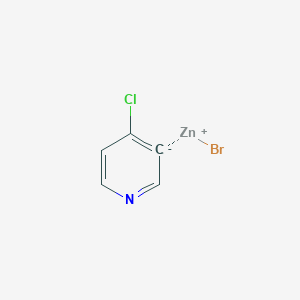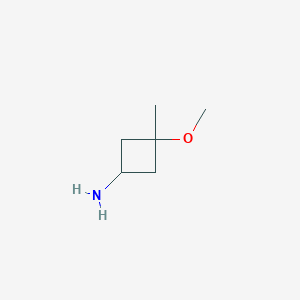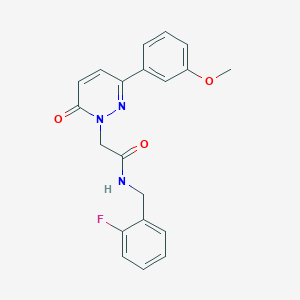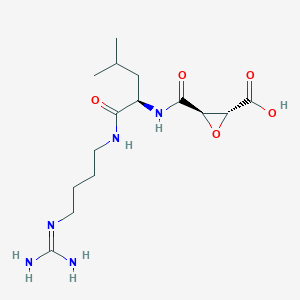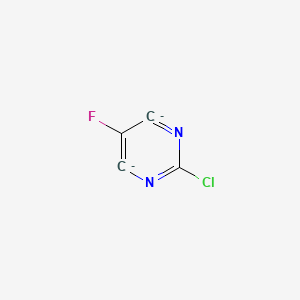
2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions of the pyrimidine ring, respectively. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine through a reduction process. The reaction involves the use of a reducing metal powder, such as zinc, in the presence of a solvent like tetrahydrofuran. The mixture is heated to 70°C, and acetic acid is added dropwise. The reaction is maintained at reflux for several hours until completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-5-fluoropyrimidine follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles. It can also participate in C-N bond-forming reactions with amines to produce 5-fluoro-2-amino pyrimidines .
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to facilitate the substitution process .
Major Products
The major products formed from these reactions include 5-fluoro-2-amino pyrimidines and other substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-5-fluoropyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoropyrimidine involves its incorporation into various biochemical pathways. For instance, in the case of its derivative 5-fluorouracil, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoropyrimidine.
2-Chloro-4-methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in various chemical syntheses.
Uniqueness
2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic aromatic substitution and form stable intermediates makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C4ClFN2-2 |
|---|---|
Poids moléculaire |
130.51 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide |
InChI |
InChI=1S/C4ClFN2/c5-4-7-1-3(6)2-8-4/q-2 |
Clé InChI |
ITORFFAYHQLBGA-UHFFFAOYSA-N |
SMILES canonique |
[C-]1=C([C-]=NC(=N1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


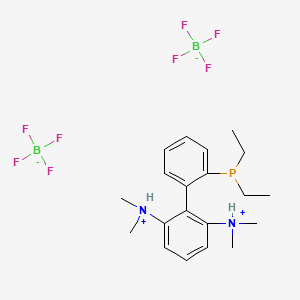
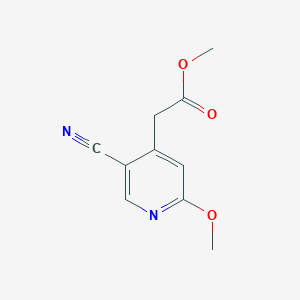
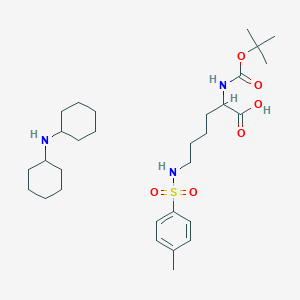
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
